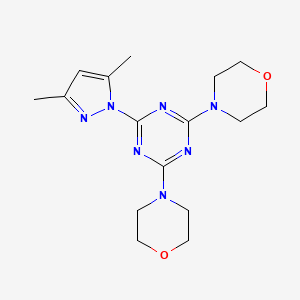![molecular formula C15H22FNO4 B5555057 [4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)
[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The study of complex organic compounds, particularly those with potential applications in materials science, pharmaceuticals, and chemical synthesis, is a critical area of research. Compounds like "[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol" represent a category of chemicals that are of interest due to their unique structural and functional properties.
Synthesis Analysis
Synthesis of complex molecules often involves multi-step reactions, including functionalization, ring-closure, and protective group strategies. For instance, Nematollahi and Golabi (1996) explored electrochemical methods for synthesizing dimethoxy- and methyl-o-benzoquinone derivatives, demonstrating the utility of electrochemical reactions in organic synthesis which could be relevant to the synthesis of the target compound (Nematollahi & Golabi, 1996).
Molecular Structure Analysis
The analysis of molecular structures typically involves spectroscopic methods and crystallography. Yin et al. (2010) detailed the synthesis and crystal structure of a dibenzyltin compound, showcasing techniques like X-ray diffraction for structural elucidation, which could be applicable for analyzing the structure of "[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol" (Yin et al., 2010).
Chemical Reactions and Properties
Understanding the reactivity and interaction of molecules with different reagents is essential for both synthetic and application perspectives. For example, studies on the reactivity of specific functional groups in different conditions can offer insights into the chemical behavior of complex molecules (Hara et al., 1997).
Physical Properties Analysis
The physical properties, including solubility, melting points, and boiling points, are crucial for practical applications. Techniques like spectroscopy and chromatography often play a role in these analyses. For example, the spectroscopic study by Matwijczuk et al. (2018) on molecular organization demonstrates the use of these techniques to understand the physical characteristics of complex molecules (Matwijczuk et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity towards acids/bases, oxidation-reduction behavior, and more, are foundational for determining a compound's applications. The work of Iwata et al. (1986) on fluorescence derivatization reagents for alcohols is an example of studying chemical properties relevant to complex organic molecules (Iwata et al., 1986).
Scientific Research Applications
Anaerobic O-demethylation of Methoxy Compounds
- Summary : Studies on anaerobic O-demethylation processes, such as those by Sporomusa enzymes, might be relevant. These enzymes show broad O-methyl ether cleavage capacity, including for compounds with dimethoxy and monomethoxy aryls under anaerobic conditions. This could provide insights into the metabolic or synthetic pathways involving similar compounds (Stupperich, Konle, & Eckerskorn, 1996).
π-Hole Tetrel Bonding Interactions in Organic Synthesis
- Summary : Research on π-hole tetrel bonding interactions and their impact on molecular structure and reactivity could inform synthesis strategies for complex molecules including fluorinated and methoxylated compounds (Ahmed et al., 2020).
Molecular Organization Influenced by Solvents
- Summary : Spectroscopic studies on how the molecular organization of certain compounds changes in different solvents could provide valuable insights for understanding and predicting the behavior of complex organic molecules in various environments (Matwijczuk et al., 2018).
properties
IUPAC Name |
[4-[(2-fluoro-4,5-dimethoxyphenyl)methyl]-1,4-oxazepan-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO4/c1-19-14-5-12(13(16)6-15(14)20-2)8-17-3-4-21-10-11(7-17)9-18/h5-6,11,18H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODYKOMHQLMTND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCOCC(C2)CO)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5554974.png)
![2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)
![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5554995.png)
![2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555005.png)
![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555006.png)
![6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5555014.png)
![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)



![5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)
![5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B5555068.png)

![8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5555076.png)